molecular formula C18H12Cl2F3N3O2S2 B2857553 2-(2,4-dichlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392301-20-1

2-(2,4-dichlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2857553
CAS RN: 392301-20-1
M. Wt: 494.33
InChI Key: BYGRRXVZTOLRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3O2S2 and its molecular weight is 494.33. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemical Research

This compound, with its trifluoromethyl group and thiadiazole ring, is structurally similar to molecules used in agrochemicals. It could serve as a precursor or intermediate in the synthesis of herbicides or fungicides. The presence of the dichlorophenoxy group is reminiscent of 2,4-D, a common herbicide, suggesting potential for weed control applications .

Pharmaceutical Development

The structural motifs present in this compound, such as the trifluoromethyl group and the thiadiazole ring, are often found in pharmaceuticals. This suggests potential use in the development of new drugs, particularly as a scaffold for creating molecules with specific biological activities .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O2S2/c19-12-5-6-14(13(20)7-12)28-8-15(27)24-16-25-26-17(30-16)29-9-10-1-3-11(4-2-10)18(21,22)23/h1-7H,8-9H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGRRXVZTOLRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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